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Compound of Interest

Compound Name: Phalloidin-f-HM-SIiR

Cat. No.: B15136704

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic and spontaneously blinking dye, f-HM-SiR, represents a significant
advancement in live-cell super-resolution imaging. Its unique spectral properties, governed by
a pH-dependent equilibrium and compatibility with bioorthogonal labeling techniques, make it a
powerful tool for visualizing subcellular structures with high precision. This technical guide
provides an in-depth analysis of the spectral characteristics of f-HM-SIR, detailed experimental
protocols for its application, and a visual representation of its operational principle.

Core Spectral and Photophysical Properties

The key spectral and photophysical characteristics of f-HM-SIR are summarized in the table
below. These properties are crucial for designing and executing advanced fluorescence
microscopy experiments.
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Property Value Conditions

Molar Extinction Coefficient (¢) 45,000 M~ cm™! at pH 3.5[1]

Fluorescence Quantum Yield

0.06 at pH 3.5[1
®) pH 3.5[1]

Absorption Maximum (A_abs) 654 nm

Emission Maximum (A_em) 670 nm

Spirocyclization Equilibrium

(K o) 4.0 [1][2]

Brightness (€ x @) 2700 M—1cm™1 at pH 3.5[1]

The Mechanism of Fluorogenicity and Blinking

The functionality of f-HM-SIR is rooted in a pH-dependent equilibrium between a non-
fluorescent, colorless spiroether form and a fluorescent, open quinoid form. At physiological
pH, the equilibrium strongly favors the spiroether form (99.9%), rendering the dye essentially
non-fluorescent in the cellular environment.[1][2] This fluorogenic nature minimizes background
fluorescence from unbound dye molecules. The spontaneous blinking required for single-
molecule localization microscopy (SMLM) arises from the stochastic switching between these
two states.[2]

The attachment of a tetrazine moiety to the hydroxymethyl-silicon-rhodamine (HM-SiR) core is
responsible for the low fluorescence quantum yield in its unreacted state.[1] However, upon
reaction with a dienophile, such as bicyclo[6.1.0]Jnonyne (BCN), through an inverse-electron-
demand Diels-Alder (iIEDDA) cycloaddition, the pK_cycl shifts to 5.2. This shift increases the
proportion of the fluorescent form, albeit still maintaining a low enough level for stochastic
blinking.[1]

Mechanism of f-HM-SIR fluorogenicity and bioorthogonal ligation.

Experimental Protocols
Spectroscopic Characterization of f-HM-SIR
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Objective: To determine the absorption and emission spectra, molar extinction coefficient, and

fluorescence quantum yield of f-HM-SIR.
Methodology:

o Sample Preparation: Prepare a stock solution of f-HM-SIR in a suitable organic solvent (e.g.,
DMSO). For spectroscopic measurements, dilute the stock solution in an aqueous buffer at
the desired pH (e.g., pH 3.5 for the fluorescent form).

o Absorption Spectroscopy:

o Use a UV-Vis spectrophotometer to record the absorption spectrum of the diluted f-HM-
SiR solution from approximately 400 nm to 800 nm.

o ldentify the wavelength of maximum absorption (A_abs).

o To determine the molar extinction coefficient (€), prepare a series of dilutions of known
concentrations and measure their absorbance at A_abs. Plot absorbance versus
concentration and calculate € from the slope of the resulting line according to the Beer-

Lambert law.
e Fluorescence Spectroscopy:

o Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the
sample at its A_abs.

o Record the emission spectrum over a wavelength range that captures the entire emission
profile (e.g., 600 nm to 800 nm) to determine the emission maximum (A_em).

o To determine the fluorescence quantum yield (®), use a well-characterized fluorescent
standard with a known quantum yield and similar spectral properties (e.g., Rhodamine
101). Measure the integrated fluorescence intensity and absorbance of both the f-HM-SIR
sample and the standard at the same excitation wavelength. The quantum yield can then

be calculated using the comparative method.

Live-Cell Imaging with f-HM-SiR
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Obijective: To label and visualize specific intracellular targets in living cells using f-HM-SIR in
conjunction with bioorthogonal chemistry.

Methodology:

e Cell Culture and Transfection: Culture HelLa cells in appropriate growth medium. For
targeted labeling, transiently transfect the cells with a plasmid encoding the protein of
interest fused to a self-labeling tag, such as HaloTag (e.g., H2A-HaloTag or TOM20-
HaloTag).

e Labeling with the Dienophile:

o Incubate the transfected cells with a cell-permeable dienophile, such as HaloTag-BCN
(HTL-BCN), at a concentration of 10 uM for 30 minutes. This allows the dienophile to
covalently attach to the HaloTag-fused protein.

o Wash the cells to remove any unbound dienophile.
e Labeling with f-HM-SiR:

o Incubate the cells with f-HM-SIR at a concentration of 2 puM. The f-HM-SiR will react with
the BCN-labeled proteins via an iEDDA click reaction.

¢ Fluorescence Microscopy:

o Image the cells using a wide-field or confocal fluorescence microscope equipped with
appropriate laser lines and emission filters for far-red fluorophores.

o For super-resolution imaging (SMLM), acquire a time-series of images to capture the
stochastic blinking of individual f-HM-SIiR molecules.
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Start: Culture HelLa Cells

Transfect with Plasmid
(e.g., H2A-HaloTag)

Incubate with HTL-BCN (10 pM, 30 min)

Wash to Remove Unbound HTL-BCN
Gncubate with f-HM-SIR (2 pM))

Fluorescence Microscopy
(Confocal or SMLM)

End: High-Resolution Image

Click to download full resolution via product page

Workflow for live-cell imaging using f-HM-SIR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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